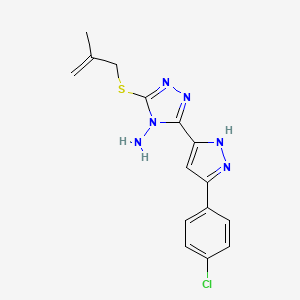
C15H15ClN6S
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C15H15ClN6S is a complex organic molecule that contains chlorine, nitrogen, and sulfur atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.
准备方法
C15H15ClN6S 的合成通常涉及多个步骤,包括中间化合物的形成。一种常见的合成路线涉及氯代芳香族化合物与含氮杂环的反应,然后引入硫原子。反应条件通常需要使用催化剂以及特定的温度和压力设置,以确保以高纯度和产率获得所需产物。工业生产方法可能涉及使用连续流动反应器进行大规模合成,以优化反应条件并最大限度地减少废物。
化学反应分析
C15H15ClN6S: 经历各种类型的化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢气,通常使用氧化剂,例如高锰酸钾或过氧化氢。
还原: 该反应涉及添加氢气或去除氧气,通常使用还原剂,例如硼氢化钠或氢化铝锂。
取代: 该反应涉及用另一种原子或原子基团替换一个原子或原子基团,通常使用试剂,例如卤素或烷基化试剂。
在这些反应中使用的常见试剂和条件包括酸性或碱性环境、特定溶剂和受控温度。从这些反应中形成的主要产物取决于所使用的特定试剂和条件,但它们通常包括具有修饰的官能团的衍生物。
科学研究应用
C15H15ClN6S: 具有广泛的科学研究应用,包括:
化学: 它用作合成更复杂分子的构建块,以及作为各种化学反应中的试剂。
生物学: 它因其潜在的生物活性而受到研究,包括其与酶和其他生物分子的相互作用。
医药: 它因其潜在的治疗效果而受到研究,包括其抑制参与疾病过程的某些酶或途径的能力。
工业: 它用于生产特种化学品和材料,包括聚合物和涂料。
作用机制
C15H15ClN6S 的作用机制涉及它与特定分子靶标(例如酶或受体)的相互作用。这些相互作用会导致某些生化途径的抑制或激活,从而导致各种生物效应。所涉及的确切分子靶标和途径取决于该化合物使用的具体应用和环境。
相似化合物的比较
C15H15ClN6S: 可以根据其结构和反应性与其他类似化合物进行比较。类似的化合物包括那些具有类似官能团或分子骨架的化合物,例如其他氯代芳香族化合物或含氮杂环。This compound 的独特性在于它官能团的特定组合及其参与各种化学反应的能力,使其成为科学研究和工业应用中一种用途广泛且宝贵的化合物。
生物活性
The compound C15H15ClN6S, also known by its systematic name 1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : this compound
- Molecular Weight : 320.83 g/mol
- Structural Features : The compound features a pyrazolo[3,4-d]pyrimidine core with a piperazine moiety and a chlorophenyl substituent, which are crucial for its biological interactions.
This compound primarily functions as an enzyme inhibitor , particularly targeting cyclin-dependent kinases (CDKs). It binds to the ATP-binding site of these kinases, disrupting the cell cycle in cancer cells. This inhibition leads to cell cycle arrest and subsequent apoptosis in various cancer cell lines .
Anticancer Properties
The compound has demonstrated significant anticancer activity across multiple studies:
- Cell Lines Tested :
- Lung Adenocarcinoma (A549)
- Cervical Carcinoma (HeLa)
- Pancreatic Adenocarcinoma (CFPAC-1)
- Colorectal Adenocarcinoma (SW620)
The IC50 values for these cell lines indicate effective growth inhibition:
- CFPAC-1 : IC50 = 0.79 μM, associated with apoptosis induction .
- Other cell lines showed varying degrees of sensitivity, suggesting a broad spectrum of anticancer activity.
Enzyme Inhibition
This compound has been evaluated for its potential as an enzyme inhibitor:
- It effectively inhibits various kinases, demonstrating potential applications in cancer therapeutics.
- The compound's selectivity for different kinase subtypes enhances its therapeutic index and reduces off-target effects.
Study on Antiproliferative Effects
In a comprehensive study evaluating the antiproliferative effects of several derivatives of this compound:
- A series of modified compounds were synthesized and tested against various cancer cell lines.
- The results highlighted that modifications to the piperazine and pyrazolo ring systems significantly influenced biological activity.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | CFPAC-1 | 0.79 | Induces apoptosis |
| Modified Derivative A | HeLa | 5.2 | Cell cycle arrest |
| Modified Derivative B | A549 | 3.4 | Inhibits proliferation |
Impact on Kinase Activity
Another notable study assessed the impact of this compound on specific kinase activities:
属性
分子式 |
C15H15ClN6S |
|---|---|
分子量 |
346.8 g/mol |
IUPAC 名称 |
3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-5-(2-methylprop-2-enylsulfanyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C15H15ClN6S/c1-9(2)8-23-15-21-20-14(22(15)17)13-7-12(18-19-13)10-3-5-11(16)6-4-10/h3-7H,1,8,17H2,2H3,(H,18,19) |
InChI 键 |
IYLHSYIPDHJOJZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)CSC1=NN=C(N1N)C2=CC(=NN2)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















